

A Comparative Structural Analysis of Benzaldehyde, 4-bromo-, hydrazone and Related Compounds

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Compound of Interest

Compound Name: Benzaldehyde, 4-bromo-, hydrazone

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A Guide for Researchers in Medicinal Chemistry and Materials Science

This guide provides a comprehensive structural comparison of **Benzaldehyde, 4-bromo-, hydrazone** with a series of structurally related benzaldehyde hydrazones. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of how substituent changes on the phenyl ring influence the structural and spectroscopic properties of this important class of compounds. The information presented is supported by experimental data and detailed methodologies to aid in the design and synthesis of novel hydrazone derivatives with tailored properties.

Introduction to Benzaldehyde Hydrazones

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH₂ functional group. They are readily synthesized through the condensation reaction of aldehydes or ketones with hydrazine. Benzaldehyde hydrazones, in particular, have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties, as well as their applications in coordination chemistry and as chemical sensors.

The electronic and steric properties of substituents on the benzaldehyde ring play a crucial role in modulating the physicochemical and biological characteristics of the resulting hydrazones.

This guide focuses on **Benzaldehyde, 4-bromo-, hydrazone** and compares it with unsubstituted benzaldehyde hydrazone and its 4-chloro, 4-methyl, and 4-nitro substituted analogues.

Structural and Spectroscopic Comparison

The structural and spectroscopic properties of **Benzaldehyde, 4-bromo-, hydrazone** and its related compounds have been investigated using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented in the following tables summarizes the key comparative aspects.

Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)
Benzaldehyde hydrazone	C ₇ H ₈ N ₂	120.15
Benzaldehyde, 4-bromo-, hydrazone	C ₇ H ₇ BrN ₂	199.05[1]
Benzaldehyde, 4-chloro-, hydrazone	C ₇ H ₇ ClN ₂	154.60[2]
Benzaldehyde, 4-methyl-, hydrazone	C ₈ H ₁₀ N ₂	134.18[3]
Benzaldehyde, 4-nitro-, hydrazone	C ₇ H ₇ N ₃ O ₂	165.15[4]

¹H NMR Spectroscopic Data (DMSO-d₆, δ in ppm)

Compound	Ar-H (ppm)	CH=N (ppm)	NH ₂ (ppm)	Other
Benzaldehyde hydrazone	7.20-7.65 (m, 5H)	7.85 (s, 1H)	7.35 (s, 2H)	
Benzaldehyde, 4-bromo-, hydrazone	7.55 (d, 2H), 7.65 (d, 2H)	7.80 (s, 1H)	7.50 (s, 2H)	
Benzaldehyde, 4-chloro-, hydrazone	7.45 (d, 2H), 7.70 (d, 2H)	7.82 (s, 1H)	7.48 (s, 2H)	
Benzaldehyde, 4-methyl-, hydrazone	7.20 (d, 2H), 7.55 (d, 2H)	7.78 (s, 1H)	7.25 (s, 2H)	2.30 (s, 3H, CH ₃)
Benzaldehyde, 4-nitro-, hydrazone	7.90 (d, 2H), 8.25 (d, 2H)	8.05 (s, 1H)	7.80 (s, 2H)	

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.

The ¹H NMR data reveals the influence of the para-substituent on the chemical shifts of the aromatic and hydrazone protons. Electron-withdrawing groups like bromo, chloro, and nitro cause a downfield shift of the aromatic protons compared to the unsubstituted and methyl-substituted analogues, which is attributed to the deshielding effect.

¹³C NMR Spectroscopic Data (DMSO-d₆, δ in ppm)

Compound	Ar-C (ppm)	C=N (ppm)	Other
Benzaldehyde hydrazone	126.5, 128.8, 129.5, 134.0	140.5	
Benzaldehyde, 4-bromo-, hydrazone	122.0, 128.5, 131.5, 133.0	139.0	
Benzaldehyde, 4-chloro-, hydrazone	128.0, 129.0, 132.5, 133.5	139.2	
Benzaldehyde, 4-methyl-, hydrazone	126.5, 129.5, 131.0, 139.0	140.8	21.0 (CH ₃)
Benzaldehyde, 4-nitro-, hydrazone	124.0, 127.5, 141.0, 148.0	138.5	

Note: The chemical shifts are approximate and can vary based on experimental conditions.

The ¹³C NMR data further illustrates the electronic effects of the substituents. The chemical shift of the imine carbon (C=N) is particularly sensitive to the electronic nature of the para-substituent.

FT-IR Spectroscopic Data (cm⁻¹)

Compound	v(N-H)	v(C=N)	v(C-X)
Benzaldehyde hydrazone	3350, 3200	1625	-
Benzaldehyde, 4-bromo-, hydrazone	3340, 3190	1620	~1070
Benzaldehyde, 4-chloro-, hydrazone	3345, 3195	1622	~1090
Benzaldehyde, 4-methyl-, hydrazone	3355, 3205	1628	-
Benzaldehyde, 4-nitro-, hydrazone	3330, 3180	1615	-

Note: The vibrational frequencies are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).

The FT-IR spectra provide valuable information about the key functional groups. The characteristic N-H stretching vibrations of the hydrazone moiety are observed in the region of 3180-3355 cm^{-1} . The C=N stretching vibration, indicative of the imine bond, appears around 1615-1628 cm^{-1} . The position of the C=N band is influenced by the electronic nature of the substituent on the aromatic ring.

Experimental Protocols

General Synthesis of Benzaldehyde Hydrazones

The synthesis of benzaldehyde hydrazones is typically achieved through a straightforward condensation reaction between the corresponding benzaldehyde and hydrazine hydrate.[\[5\]](#)

Materials:

- Substituted Benzaldehyde (1.0 eq)
- Hydrazine hydrate (1.2 eq)
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve the substituted benzaldehyde in ethanol or methanol in a round-bottom flask.
- Add a catalytic amount of glacial acetic acid to the solution.
- Add hydrazine hydrate dropwise to the mixture while stirring.
- The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from 30 minutes to a few hours, depending on the reactivity of the aldehyde.[\[6\]](#)
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
- The crude product is then washed with cold ethanol or water and can be further purified by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

Sample Preparation:

- Approximately 5-10 mg of the hydrazone sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[\[7\]](#)
- Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

- ^1H and ^{13}C NMR spectra are acquired at room temperature.
- The chemical shifts are reported in parts per million (ppm) relative to TMS.
- Coupling constants (J) are reported in Hertz (Hz).

FT-IR Spectroscopy

FT-IR spectra are typically recorded on a Fourier-transform infrared spectrophotometer.

Sample Preparation (KBr Pellet Method):

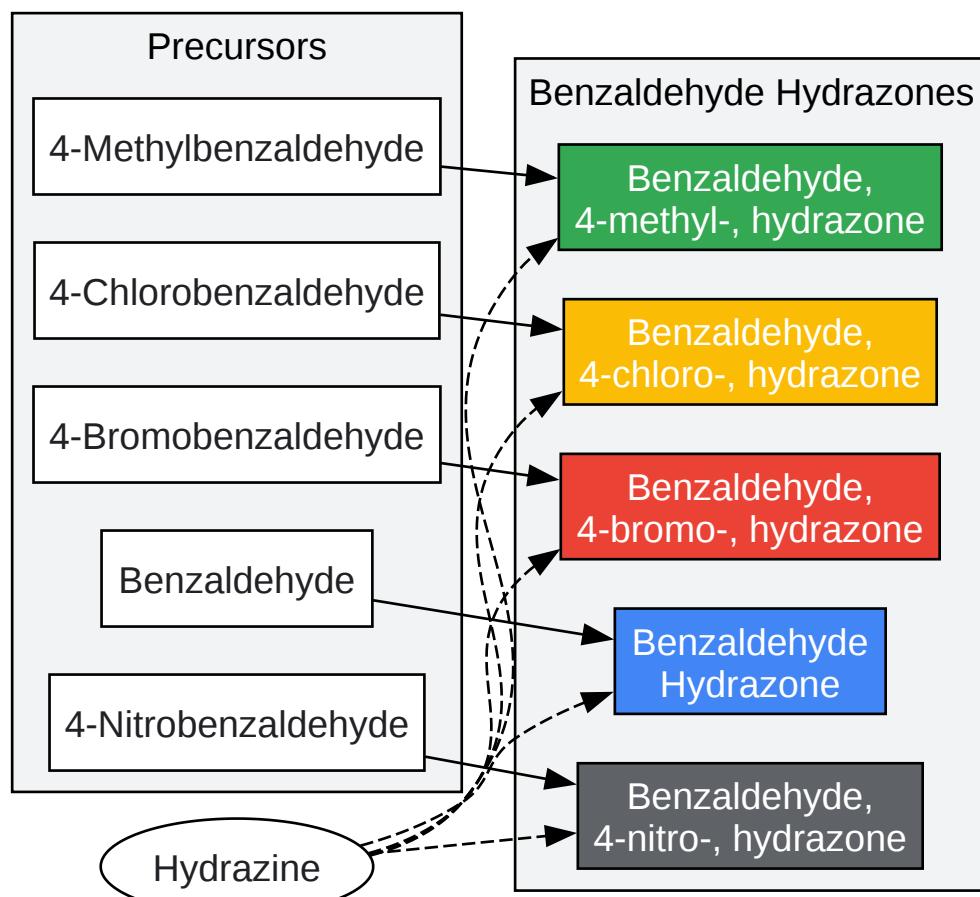
- A small amount of the solid hydrazone sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
- The finely ground mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- The spectrum is recorded in the range of 4000-400 cm^{-1} .
- The vibrational frequencies are reported in wavenumbers (cm^{-1}).

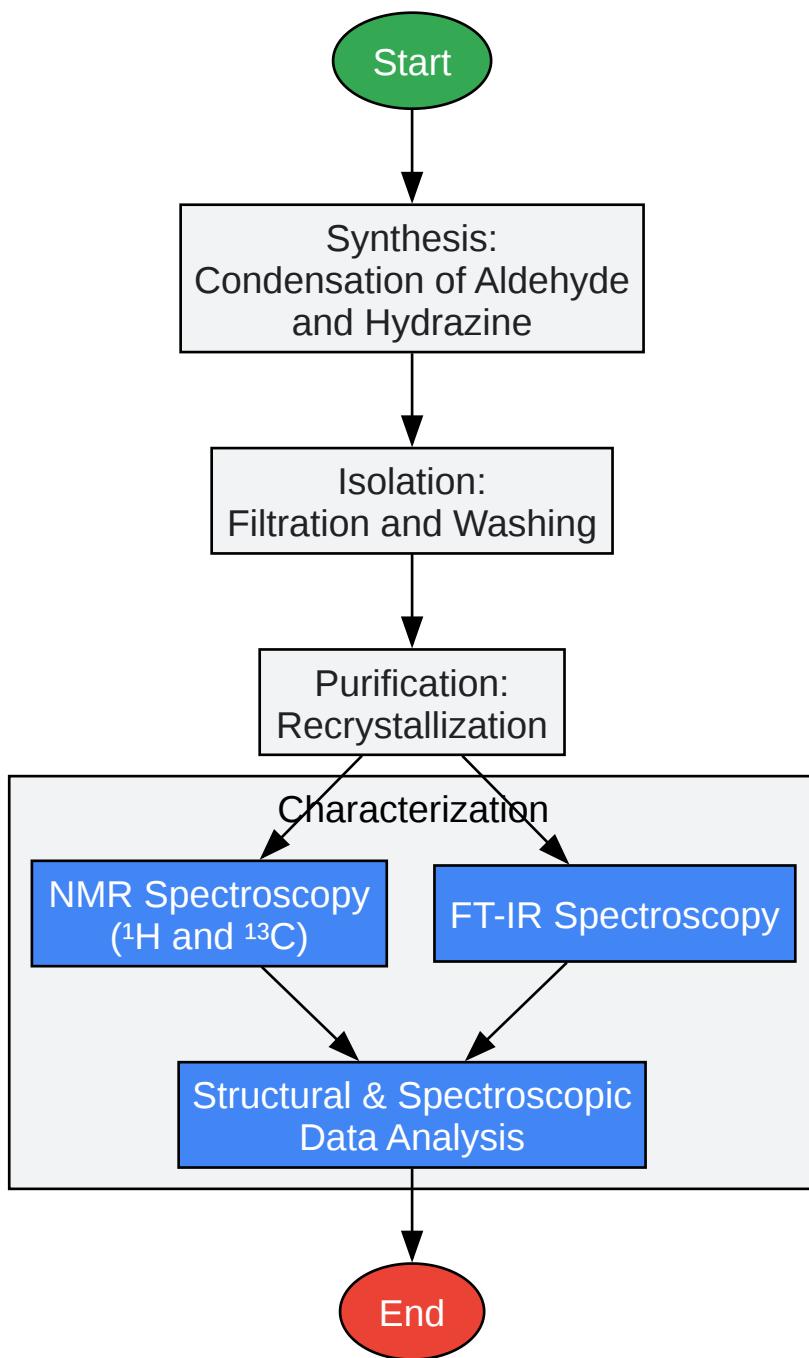
Visualizing Structural Relationships and Experimental Workflow

To better understand the relationships between the discussed compounds and the general experimental process, the following diagrams are provided.



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Caption: Structural relationships of the compared benzaldehyde hydrazones.



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Caption: General experimental workflow for hydrazone synthesis and characterization.

Conclusion

This guide has provided a detailed structural and spectroscopic comparison of **Benzaldehyde, 4-bromo-, hydrazone** with its unsubstituted, 4-chloro, 4-methyl, and 4-nitro analogues. The

presented data clearly demonstrates the significant influence of the para-substituent on the electronic environment of the molecule, as reflected in the NMR and IR spectra. The electron-withdrawing or -donating nature of the substituent systematically alters the chemical shifts and vibrational frequencies of the key functional groups.

The provided experimental protocols offer a practical foundation for the synthesis and characterization of these and other related hydrazone derivatives. It is anticipated that this comparative guide will serve as a valuable resource for researchers in the rational design of novel hydrazones with desired physicochemical and biological properties for a wide range of applications.

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